1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid
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Overview
Description
1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its specific interactions and applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid involves specific reaction conditions and routes. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound with a high yield of approximately 90% . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its specific interactions with biological targets.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It often acts as a nucleophile or electrophile, participating in various chemical reactions. The pathways involved include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid can be compared with other similar compounds, such as carbonyldiimidazole and phosgene . While these compounds share some chemical properties, this compound is unique in its specific reactivity and applications. The list of similar compounds includes:
- Carbonyldiimidazole
- Phosgene
- Imidazole derivatives
Properties
IUPAC Name |
1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-7-4-9(16)14-11(13-7)15-6(2)8(5-12-15)10(17)18/h4-5H,3H2,1-2H3,(H,17,18)(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOWXQFITXWNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)N2C(=C(C=N2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)N2C(=C(C=N2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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